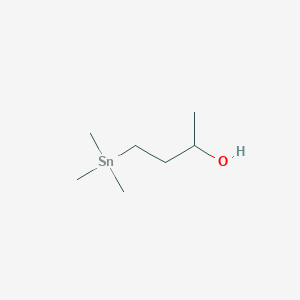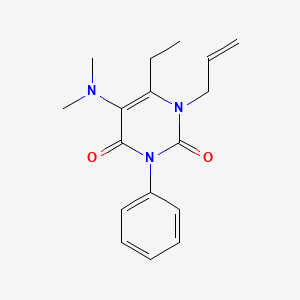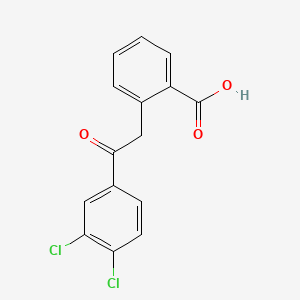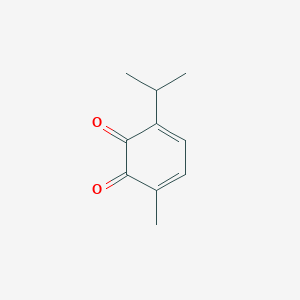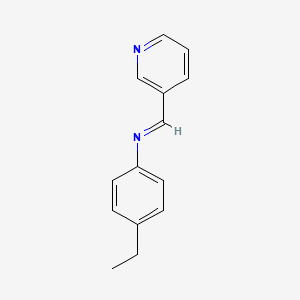
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a pyridine ring and an ethyl-substituted phenyl group connected through a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
4-ethylbenzaldehyde+3-aminopyridine→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound may yield N-(4-ethylphenyl)-1-pyridin-3-ylmethanone.
Reduction: Reduction can produce N-(4-ethylphenyl)-1-pyridin-3-ylmethanamine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学的研究の応用
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-methylphenyl)-1-pyridin-3-ylmethanimine
- N-(4-fluorophenyl)-1-pyridin-3-ylmethanimine
- N-(4-chlorophenyl)-1-pyridin-3-ylmethanimine
Uniqueness
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
特性
CAS番号 |
391608-80-3 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C14H14N2/c1-2-12-5-7-14(8-6-12)16-11-13-4-3-9-15-10-13/h3-11H,2H2,1H3 |
InChIキー |
SEKHAGVTAVEWKG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
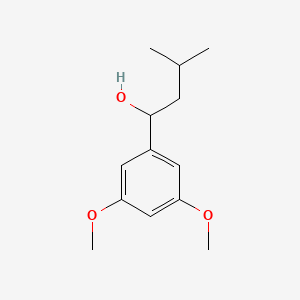
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)

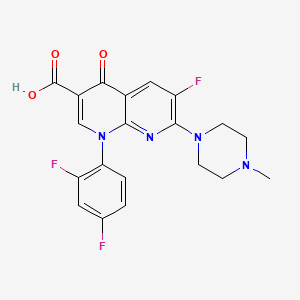

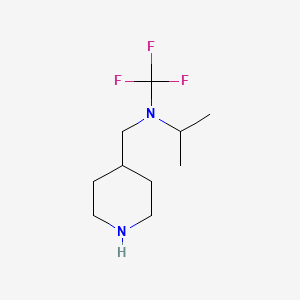
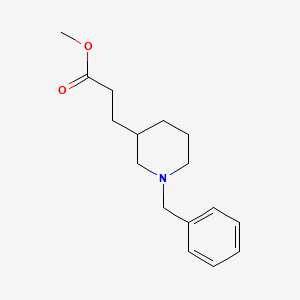
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
